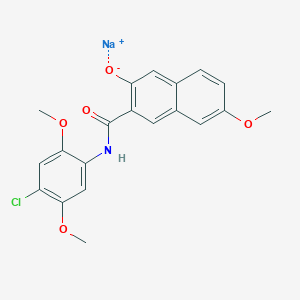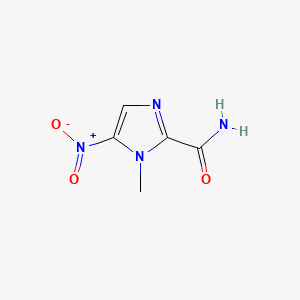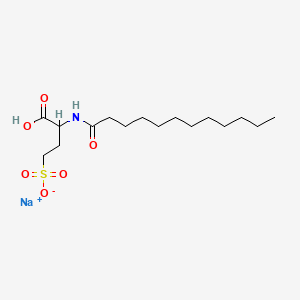
Sodium hydrogen 2-((1-oxododecyl)amino)-4-sulphonatobutyrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium hydrogen 2-((1-oxododecyl)amino)-4-sulphonatobutyrate is a synthetic compound known for its surfactant properties. It is used in various industrial and scientific applications due to its ability to interact with different substances at the molecular level.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of sodium hydrogen 2-((1-oxododecyl)amino)-4-sulphonatobutyrate typically involves the reaction of dodecanoic acid with an amine compound, followed by sulfonation and neutralization with sodium hydroxide. The reaction conditions often include controlled temperatures and pH levels to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The process involves the use of high-purity reagents and advanced purification techniques to remove any impurities.
Análisis De Reacciones Químicas
Types of Reactions
Sodium hydrogen 2-((1-oxododecyl)amino)-4-sulphonatobutyrate undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonate group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like sodium azide. The reactions are typically carried out under controlled temperatures and pH levels to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted derivatives of the original compound.
Aplicaciones Científicas De Investigación
Sodium hydrogen 2-((1-oxododecyl)amino)-4-sulphonatobutyrate has a wide range of applications in scientific research:
Chemistry: It is used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: The compound is used in cell culture media to improve cell growth and viability.
Medicine: It is investigated for its potential use in drug delivery systems due to its ability to form micelles and encapsulate hydrophobic drugs.
Industry: The compound is used in the formulation of detergents, emulsifiers, and dispersants.
Mecanismo De Acción
The mechanism of action of sodium hydrogen 2-((1-oxododecyl)amino)-4-sulphonatobutyrate involves its ability to interact with lipid membranes and proteins. The compound can insert itself into lipid bilayers, disrupting membrane integrity and leading to increased permeability. It can also interact with proteins, altering their structure and function.
Comparación Con Compuestos Similares
Similar Compounds
- Sodium lauroyl glutamate
- Sodium cocoyl glutamate
- Sodium lauryl sulfate
Comparison
Compared to similar compounds, sodium hydrogen 2-((1-oxododecyl)amino)-4-sulphonatobutyrate has unique properties due to its sulfonate group, which enhances its solubility and interaction with various substances. It also has a longer hydrophobic tail, which can improve its surfactant properties.
Propiedades
Número CAS |
93981-26-1 |
|---|---|
Fórmula molecular |
C16H30NNaO6S |
Peso molecular |
387.5 g/mol |
Nombre IUPAC |
sodium;3-(dodecanoylamino)-4-hydroxy-4-oxobutane-1-sulfonate |
InChI |
InChI=1S/C16H31NO6S.Na/c1-2-3-4-5-6-7-8-9-10-11-15(18)17-14(16(19)20)12-13-24(21,22)23;/h14H,2-13H2,1H3,(H,17,18)(H,19,20)(H,21,22,23);/q;+1/p-1 |
Clave InChI |
JUYOBAMWUSWJGB-UHFFFAOYSA-M |
SMILES canónico |
CCCCCCCCCCCC(=O)NC(CCS(=O)(=O)[O-])C(=O)O.[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



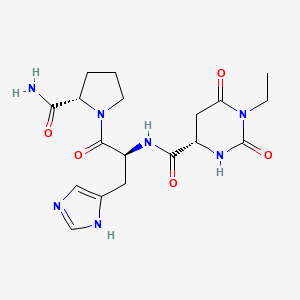


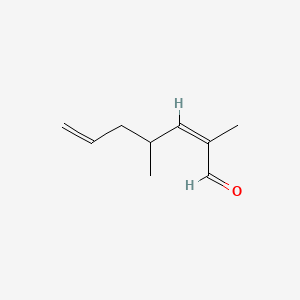

![1-[2-[(2-Chlorophenyl)amino]ethyl]-4-methylpyridinium chloride](/img/structure/B12691827.png)
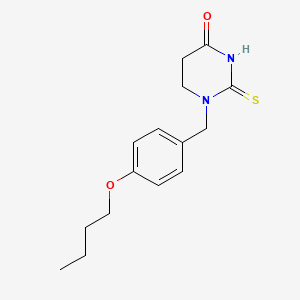

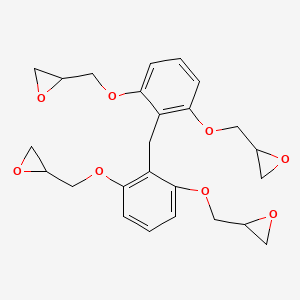

![ethyl 14-methyl-16-oxo-8,12-dithia-1,10-diazatetracyclo[7.7.0.02,7.011,15]hexadeca-2,4,6,9,11(15),13-hexaene-13-carboxylate](/img/structure/B12691850.png)
